molecular formula C27H27N3O3 B2938388 1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912903-78-7

1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2938388
CAS No.: 912903-78-7
M. Wt: 441.531
InChI Key: AWVKSSPBHPEDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912903-78-7) is a chemical compound with the molecular formula C27H27N3O3 and a molecular weight of 441.52 g/mol . This complex synthetic molecule features a benzimidazole core linked to a pyrrolidin-2-one ring via a benzyl group, with a 2-(3-methoxyphenoxy)ethyl side chain. Compounds containing the benzimidazole scaffold are of significant interest in medicinal and organic chemistry due to their diverse biological activities and presence in pharmacologically active molecules . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation, making it a valuable chemical tool for discovery research and screening libraries. This product is offered in high purity (90% and above) and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-32-22-10-7-11-23(17-22)33-15-14-30-25-13-6-5-12-24(25)28-27(30)21-16-26(31)29(19-21)18-20-8-3-2-4-9-20/h2-13,17,21H,14-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVKSSPBHPEDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxyphenoxyethyl Side Chain: This step involves the alkylation of the benzodiazole ring with a methoxyphenoxyethyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrolidinone rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Target and Analogues

Compound Name Molecular Formula MW (g/mol) Substituent on Benzimidazole Aryl Group on Pyrrolidinone Key Differences
Target Compound C27H28N3O4 458.5 2-(3-Methoxyphenoxy)ethyl Benzyl Reference structure
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one C27H31N3O2 ~453.5 2-Oxo-2-piperidinylethyl 4-Butylphenyl Piperidinyl ketone substituent; increased hydrophobicity
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one C28H28N3O3 454.5 3-(3-Methylphenoxy)propyl 3-Methoxyphenyl Longer propyl chain; methyl vs. methoxy on phenoxy
4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one C29H29N3O3 467.6 2-(2-Allylphenoxy)ethyl 3-Methoxyphenyl Allyl group introduces steric bulk
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one C27H27N3O3 441.5 2-(4-Methoxyphenoxy)ethyl 4-Methylphenyl Para-methoxy on phenoxy; methylphenyl substituent

Key Research Findings

Substituent Position and Chain Length

  • Methoxy Position : The para-methoxy substituent in may improve solubility compared to the target compound’s meta-methoxy group, which could enhance π-π stacking in hydrophobic binding pockets .

Aryl Group Effects

  • Benzyl vs. Substituted Phenyl : The benzyl group in the target compound may offer superior metabolic stability over the 4-methylphenyl group in , as methyl groups are prone to oxidation .
  • Electron-Withdrawing vs.

Q & A

Q. NMR Analysis :

  • Assign peaks using 2D techniques (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the benzodiazole and methoxyphenoxy groups.
  • Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

Q. Mass Spectrometry :

  • Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺).
  • Analyze fragmentation patterns to distinguish between regioisomers (e.g., via characteristic losses of –CH₂C₆H₅ or –OCH₃ groups).
    • Case Study : A 2022 study resolved conflicting data for a similar benzodiazole derivative by correlating HMBC cross-peaks with computed NMR spectra, identifying a misassigned methylene group .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Methodology :

Q. Solubility Enhancement :

  • Test co-solvents (DMSO:PBS mixtures ≤1% v/v) or cyclodextrin inclusion complexes.
  • Modify pH (e.g., citrate buffer pH 4.0) for protonatable amines.

Q. Stability Testing :

  • Conduct HPLC-UV stability assays under physiological conditions (37°C, pH 7.4).
  • Identify degradation products via LC-MS; common issues include hydrolysis of the pyrrolidinone ring or oxidation of the methoxy group .

Q. How do computational models predict the compound’s binding affinity to kinase targets, and how can discrepancies with experimental IC₅₀ values be addressed?

  • Methodology :

Docking Studies : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ). Focus on hydrogen bonding with the benzodiazole N-atoms and hydrophobic interactions with the benzyl group.

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare RMSD plots with experimental IC₅₀ values.

  • Troubleshooting : Discrepancies often arise from solvation effects or protein flexibility. Include explicit water molecules and use enhanced sampling (e.g., metadynamics) .

Data Contradiction Analysis

Q. When crystallographic data suggests a planar benzodiazole ring, but DFT calculations predict non-planarity, how should this be resolved?

  • Approach :

Re-examine Crystallography : Check for disorder or twinning in the XRD data. Use SHELXD for phase refinement and PLATON to validate geometry .

Computational Adjustments : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for π-stacking forces in the crystal lattice.

  • Example : A 2021 study reconciled similar contradictions by identifying crystal packing effects (e.g., C–H···O interactions) that enforce planarity absent in gas-phase calculations .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyStructural confirmationR-factor < 5%, TWIN refinement
Microwave SynthesisAccelerate benzodiazole coupling150°C, 20h, DMF/K₂CO₃
DFT CalculationsPredict NMR shifts, conformational stabilityB3LYP/6-31G*, implicit solvation (PCM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.